molecular formula C12H13B B3037778 2-(2-Bromophenyl)-1,1'-bi(cyclopropyl) CAS No. 599197-56-5

2-(2-Bromophenyl)-1,1'-bi(cyclopropyl)

Cat. No.: B3037778
CAS No.: 599197-56-5
M. Wt: 237.13 g/mol
InChI Key: JFEKQFAEQBOBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-1,1’-bi(cyclopropyl) is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a bicyclopropyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1,1’-bi(cyclopropyl) typically involves the bromination of a phenyl ring followed by the formation of a bicyclopropyl structure. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)-1,1’-bi(cyclopropyl) may involve large-scale bromination reactions followed by cyclopropanation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1,1’-bi(cyclopropyl) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products.

Scientific Research Applications

2-(2-Bromophenyl)-1,1’-bi(cyclopropyl) has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1,1’-bi(cyclopropyl) involves its interaction with molecular targets and pathways. The bromine atom and phenyl ring can participate in various chemical interactions, while the cyclopropyl structure can influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1,1’-bi(cyclopropyl)
  • 2-(2-Chlorophenyl)-1,1’-bi(cyclopropyl)
  • 2-(2-Iodophenyl)-1,1’-bi(cyclopropyl)

Uniqueness

2-(2-Bromophenyl)-1,1’-bi(cyclopropyl) is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its fluorine, chlorine, and iodine analogs.

Properties

IUPAC Name

1-bromo-2-(2-cyclopropylcyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-12-4-2-1-3-9(12)11-7-10(11)8-5-6-8/h1-4,8,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEKQFAEQBOBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromophenyl)-1,1'-bi(cyclopropyl)
Reactant of Route 2
2-(2-Bromophenyl)-1,1'-bi(cyclopropyl)
Reactant of Route 3
2-(2-Bromophenyl)-1,1'-bi(cyclopropyl)
Reactant of Route 4
2-(2-Bromophenyl)-1,1'-bi(cyclopropyl)
Reactant of Route 5
2-(2-Bromophenyl)-1,1'-bi(cyclopropyl)
Reactant of Route 6
Reactant of Route 6
2-(2-Bromophenyl)-1,1'-bi(cyclopropyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.